

Application Notes and Protocols: Utilizing AIE-Gens for Protein Aggregation Assays

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Compound of Interest

Compound Name: Aie-GA

Cat. No.: B12374853

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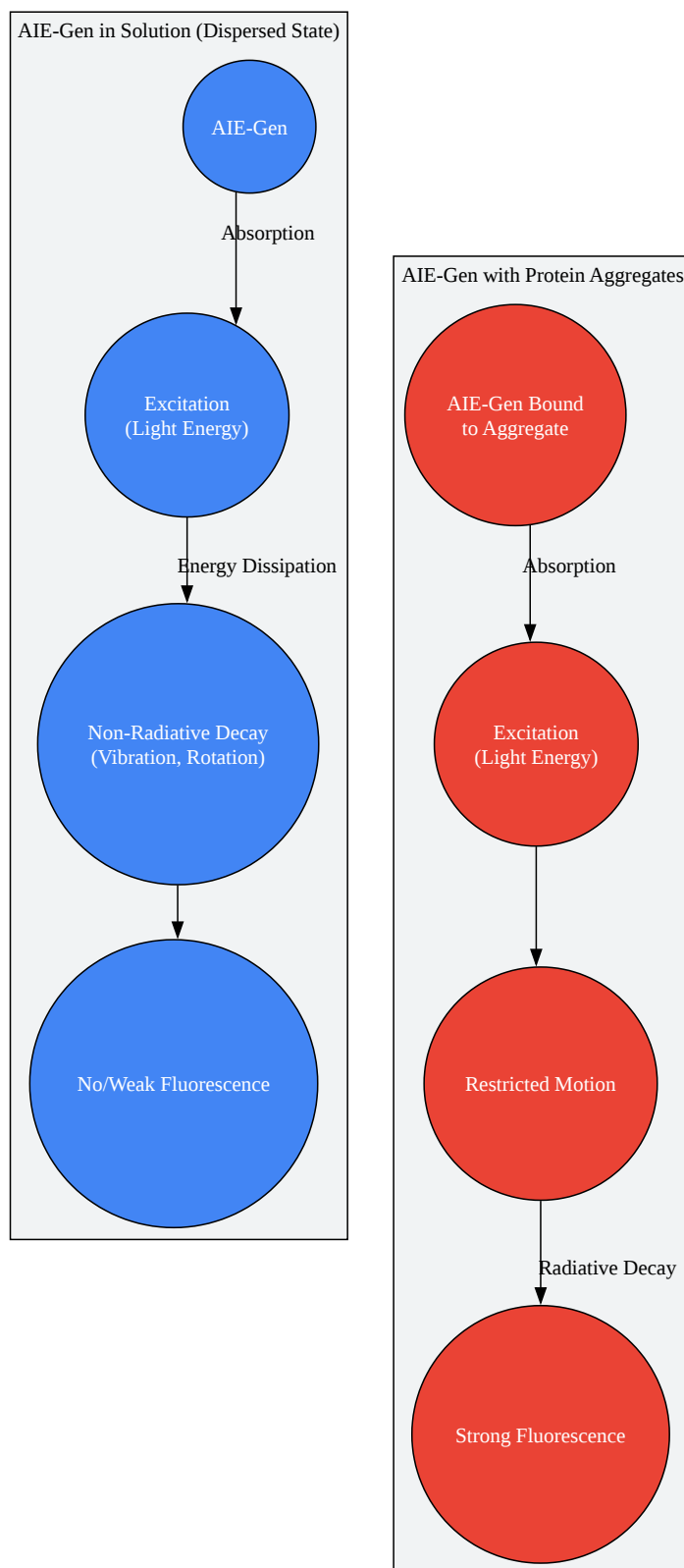
Introduction

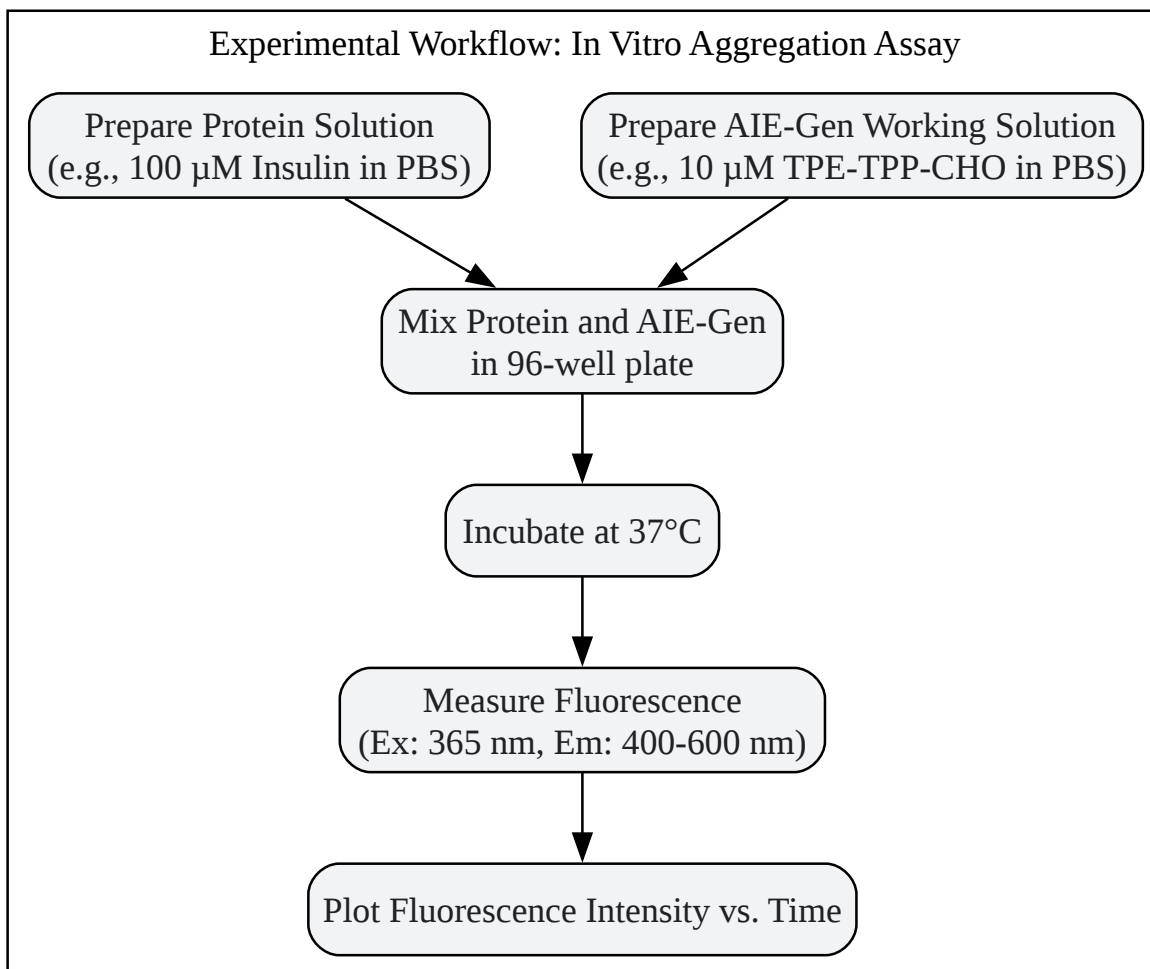
Aggregation-Induced Emission (AIE) has emerged as a powerful phenomenon in the development of novel fluorescent probes, known as AIE-Gens. These molecules are non-emissive when dissolved as single molecules but become highly fluorescent upon aggregation. This unique "light-up" characteristic makes them exceptionally suited for monitoring protein aggregation processes, which are implicated in a wide range of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Traditional fluorescent dyes used for detecting protein aggregates, such as Thioflavin T (ThT), often suffer from issues like low signal-to-noise ratios and aggregation-caused quenching. AIE-Gens overcome these limitations by exhibiting fluorescence only when bound to protein aggregates, resulting in a high signal-to-noise ratio and enhanced sensitivity. Their photostability and tunable fluorescence properties further contribute to their superiority in these assays.

Mechanism of Action

The fluorescence of AIE-Gens is activated through a process called Restriction of Intramolecular Motion (RIM). In a dissolved state, the molecules undergo rapid intramolecular rotations and vibrations, which dissipate energy non-radiatively. However, when these molecules bind to protein aggregates, these intramolecular motions are restricted. This blockage of non-radiative decay pathways forces the excited molecules to release their energy through radiative means, resulting in strong fluorescence emission.





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